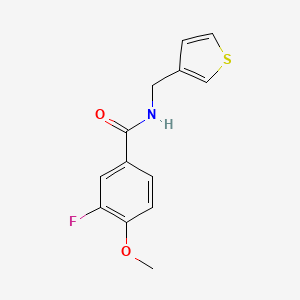

3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-17-12-3-2-10(6-11(12)14)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOISGQLEMHJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzoic acid and thiophen-3-ylmethanamine.

Amide Bond Formation: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of thiophen-3-ylmethanamine to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amide bond formation step and advanced purification techniques like high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: 3-hydroxy-4-methoxy-N-(thiophen-3-ylmethyl)benzamide.

Reduction: 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzylamine.

Substitution: 3-substituted-4-methoxy-N-(thiophen-3-ylmethyl)benzamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Studies indicate that derivatives with similar structures exhibit inhibitory activity against various cancer cell lines. For instance, pharmacophore modeling and molecular docking studies have shown that compounds with thiophene and benzamide moieties can interact with specific targets involved in tumor growth and proliferation .

Mechanism of Action

The mechanism of action for 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide likely involves interactions with enzymes or receptors critical for cancer progression. Its ability to modulate biological pathways makes it a candidate for further development in targeted therapies.

Material Science

Organic Semiconductors

Due to the electronic properties imparted by the thiophene ring, this compound is also explored for applications in organic electronics. The incorporation of thiophene into organic semiconductors can enhance charge transport properties, making it suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Studies

Antimicrobial Activity

Research into the biological activity of this compound suggests potential antimicrobial properties. Its unique structure may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for antibiotic development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling. Specific conditions such as temperature control and solvent choice are crucial for optimizing yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structural integrity of the compound.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, enzyme inhibitors | Targeted therapies, reduced side effects |

| Material Science | Organic semiconductors | Enhanced electronic properties |

| Biological Studies | Antimicrobial agents | New treatments for resistant infections |

Case Studies

- Anticancer Activity : A study utilized 3D-QSAR modeling to identify structural features essential for anticancer activity in similar compounds. The findings indicate that modifications to the benzamide structure can significantly enhance efficacy against MCF-7 breast cancer cells .

- Organic Electronics : Research demonstrated that incorporating thiophene derivatives into polymer matrices improved charge mobility in OLED applications, showcasing the compound's utility in advanced material science.

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity. The thiophen-3-ylmethyl group can further modulate the compound’s activity by interacting with aromatic residues in the target protein.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Fluorine and Methoxy Substituents

The 3-fluoro-4-methoxy substitution pattern distinguishes this compound from analogs with alternative halogen or alkyl groups. For example:

- 3-Fluoro-N-[4-(tert-butyl)thiazol-2-yl]benzamide (): This analog replaces the methoxy and thiophenmethyl groups with a tert-butyl-substituted thiazole. The fluorine at the 3-position is retained, preserving electronic effects on the aromatic ring .

- Nilotinib Hydrochloride Monohydrate (): A pharmaceutical benzamide with trifluoromethyl, imidazole, and pyrimidine substituents. The trifluoromethyl group enhances metabolic stability compared to methoxy, while the extended heterocyclic system broadens kinase inhibition profiles .

Heterocyclic Amide Side Chains

The thiophen-3-ylmethyl group is a critical structural feature. Comparable compounds include:

- N-(Benzo[b]thiophen-3-ylmethyl)-N-(4-sulfamoylphenethyl)benzamide (): Incorporates a benzo[b]thiophene and sulfonamide group. The sulfonamide enhances solubility via hydrogen bonding, whereas the thiophenmethyl group in the target compound prioritizes lipophilicity. The dithiolane ring in ’s compound introduces redox-sensitive properties absent in the target .

- N-(Thiophen-3-ylmethyl)acetamide Derivatives (): Compounds 6, 7, 9, and 10 feature benzotriazolyl or pyridinyl substituents. The benzotriazolyl group in compound 10 may confer protease resistance, contrasting with the simpler thiophene’s metabolic vulnerability .

Physicochemical and Structural Properties

A comparative analysis of key properties is summarized below:

Actividad Biológica

3-Fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a fluorine atom at the 3-position, a methoxy group at the 4-position, and a thiophen-3-ylmethyl substituent. This unique structure contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and methoxy group enhance the compound's binding affinity through hydrogen bonding and hydrophobic interactions. The thiophen-3-ylmethyl group may interact with aromatic residues in target proteins, modulating their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have selective cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia cell lines .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity in vitro, with IC50 values indicating effective inhibition of cell growth in certain cancer types. For example, it exhibited an IC50 of 1.16 µg/mL against specific cancer cell lines .

Case Studies

- Cytotoxicity Evaluation : In one study, the compound was tested against various cancer cell lines using the MTT assay. Results indicated selective toxicity towards malignant cells while sparing normal cells .

- Mechanistic Insights : Molecular docking studies revealed that the compound forms critical interactions with target proteins involved in cancer proliferation pathways, suggesting a mechanism involving inhibition of key signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| 3-Fluoro-4-methoxy-N-(thiophen-2-yl)methylbenzamide | Structure | Anticancer | 1.5 |

| 3-Fluoro-4-methoxy-N-(4-methylphenyl)benzamide | Structure | Antiproliferative | 2.0 |

| 3-Fluoro-4-methoxy-N-(2-thienylmethyl)benzamide | Structure | Cytotoxic | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.